十六烷酰脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

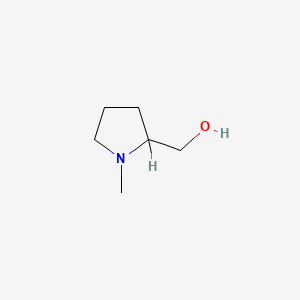

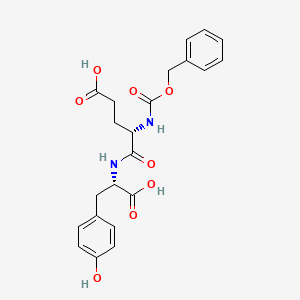

N-Hexadecanoyl-proline is a useful research compound. Its molecular formula is C21H39NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Hexadecanoyl-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hexadecanoyl-proline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

植物生长和抗逆性

十六烷酰脯氨酸: 已被研究证实其在增强植物生长和抵抗环境胁迫方面的作用。 例如,脯氨酸衍生物可以调节植物的形态和生理生化过程 . 它们已知可以增加叶绿素、类胡萝卜素、抗坏血酸、氨基酸、酚类和糖的含量,以及超氧化物歧化酶 (SOD)、过氧化物酶 (POD) 和过氧化氢酶 (CAT) 等抗氧化酶的活性 . 这种应用在农业中特别有价值,因为提高作物对胁迫的抵抗力可以带来更高的产量。

肽合成和结构应用

在肽合成中,十六烷酰脯氨酸 可用于稳定肽的二级结构,如 β-转角或多脯氨酸螺旋 . 其独特的构象特性可防止氢键形成,这对各种生物和合成应用中肽结构的稳定性至关重要 .

抗氧化酶活性增强

该化合物已被证明可以增强植物在水分胁迫条件下的抗氧化酶活性 . 这导致干旱条件下茎长、植株干重、叶绿素浓度、相对含水量和籽粒产量增加 . 这种应用对于维持干旱地区的农业生产力具有重要意义。

作用机制

Target of Action

N-Hexadecanoyl-proline is a signal molecule in the quorum sensing (QS) mechanisms of certain bacteria, such as the halophilic bacterium Halomonas smyrnensis AAD6 . QS mechanisms regulate a variety of vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation .

Mode of Action

It is known that it plays a role in the qs mechanism, which relies on the synthesis of small diffusible molecules (termed “autoinducers”) that bacteria release into the environment where they accumulate . When the amount of signal molecules like N-Hexadecanoyl-proline reaches a critical concentration, the bacterial communities react to the reached “quorum” by coordinating gene expression that results in phenotypic outcomes .

Biochemical Pathways

N-Hexadecanoyl-proline is involved in the proline metabolic cycle . This cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . The enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the final step of proline biosynthesis . PYCR isoforms are consistently upregulated in many cancers, suggesting that proline metabolism and, by extension, N-Hexadecanoyl-proline, could play a role in cancer biology .

Pharmacokinetics

Its physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, have been calculated . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of N-Hexadecanoyl-proline’s action is the coordination of gene expression in bacterial communities, leading to changes in vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . In the context of proline metabolism, it may also impact cellular growth and death pathways .

Action Environment

The action of N-Hexadecanoyl-proline can be influenced by environmental factors. For instance, halophiles like Halomonas smyrnensis AAD6 are able to synthesize products that are stable and to exploit their activities under extreme conditions, namely saline environments such as marine habitats, salt lakes, brines, and saline soils . Therefore, the efficacy and stability of N-Hexadecanoyl-proline could potentially be influenced by such environmental conditions.

属性

IUPAC Name |

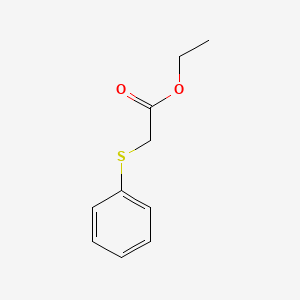

1-hexadecanoylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAIXMQPJQVGRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)